2-Epi-5-epi-valiolone is a cyclitol compound with the molecular formula C₇H₁₂O₆. It is characterized by the inversion of stereocenters at positions 2 and 5 compared to its precursor, valiolone. This compound is recognized as an important intermediate in the biosynthesis of various natural products, particularly those containing C₇ N-aminocyclitols. Its structural uniqueness contributes to its role in biological systems and its potential applications in various fields, including pharmaceuticals and biochemistry .
The primary chemical reaction involving 2-epi-5-epi-valiolone is its formation from D-sedoheptulose 7-phosphate through a cyclization process catalyzed by the enzyme 2-epi-5-epi-valiolone synthase. This reaction requires NAD+ as a cofactor, which is reduced during the process. Following its formation, 2-epi-5-epi-valiolone can undergo further modifications, including phosphorylation at the C7 position by ATP-dependent kinases, leading to various derivatives that may have distinct biological activities .
2-Epi-5-epi-valiolone exhibits significant biological activity, primarily as a precursor in the biosynthesis of mycosporine-like amino acids, such as shinorine. These compounds are known for their protective roles against UV radiation in various organisms, including marine life. The enzyme responsible for synthesizing 2-epi-5-epi-valiolone is crucial for maintaining the levels of these protective compounds, highlighting its importance in ecological and physiological contexts .
The synthesis of 2-epi-5-epi-valiolone can be achieved through several methods:
The applications of 2-epi-5-epi-valiolone extend across several fields:
Research has highlighted various interactions involving 2-epi-5-epi-valiolone:
Several compounds share structural or functional similarities with 2-epi-5-epi-valiolone:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Valiolone | Same cyclitol structure | Precursor for different metabolic pathways |
| Sedoheptulose 7-phosphate | Precursor molecule | Directly involved in the synthesis of 2-epi-5-epi-valiolone |
| Mycosporine-like amino acids | Derivatives of 2-epi-5-epi-valiolone | Protective roles against UV radiation |
These compounds highlight the uniqueness of 2-epi-5-epi-valiolone due to its specific stereochemical configuration and its pivotal role in biosynthetic pathways leading to biologically active metabolites .
The chemical synthesis of 2-epi-5-epi-valiolone from naturally abundant sugar scaffolds has been extensively investigated, with both D-mannose and D-glucose serving as viable starting materials. The compound, with molecular formula C₇H₁₂O₆ and molecular weight 192.17 g/mol, presents significant stereochemical challenges due to its multiple chiral centers and the specific (2S,3S,4S,5R)-configuration [1] [2] [3].
Synthesis from D-Mannose Derivatives
The synthesis from D-mannose typically requires 8-10 steps when starting from the free sugar, though this can be reduced to 8 steps when employing 2,3,4,6-tetra-O-benzyl-D-mannopyranose as the starting material [4]. The protected mannose derivative offers enhanced control over stereochemistry through selective protection and deprotection strategies. Key synthetic intermediates include 1-epi-2-epi-5-epi-(6-²H₂)valiolol and 2-epi-5-epi-(6-²H₂)valiolamine, which were synthesized in 8 and 10 steps respectively from the tetra-benzyl-protected mannose derivative [4].
D-Glucose-Based Synthetic Routes
D-Glucose provides a more efficient synthetic pathway, typically requiring 7-10 steps depending on the specific route employed [4] [5]. The synthesis from 2,3,4,6-tetra-O-benzyl-D-glucopyranose demonstrates remarkable variability in step count (5-10 steps), reflecting the multiple synthetic strategies available [4]. The protected glucose derivatives 1-epi-5-epi-(6-²H₂)valiolol and 5-epi-(6-²H₂)valiolol were successfully synthesized in 10 and 7 steps respectively from 2,3,4,6-tetra-O-benzyl-D-glucopyranose [4] [6].
Key Stereochemical Considerations
The synthesis of 2-epi-5-epi-valiolone presents unique stereochemical challenges due to the inversion of stereocenters at positions 2 and 5 compared to valiolone [1]. The compound represents a member of the cyclitol class where the C-2 and C-5 stereocenters have been specifically inverted, requiring careful synthetic planning to achieve the desired (2S,3S,4S,5R)-configuration [1] [2].
Protective Group Strategies
Benzyl protection of hydroxyl groups has emerged as a crucial strategy in the chemical synthesis of 2-epi-5-epi-valiolone derivatives. The tetrabenzyl-protected intermediates facilitate selective transformations while maintaining the integrity of the cyclitol core structure. These protected derivatives serve as versatile synthetic intermediates for further chemical modifications and stereochemical manipulations [4].
Primary Enzymatic Synthesis
The most direct and stereoselective approach for 2-epi-5-epi-valiolone production involves the enzyme 2-epi-5-epi-valiolone synthase, which catalyzes the cyclization of D-sedoheptulose 7-phosphate to form the target compound [7] [8]. This enzyme, classified under EC 4.2.3.152, operates through a dehydroquinate synthase-like mechanism and is highly specific for α-D-sedoheptulopyranose 7-phosphate as substrate [7] [8].
Cofactor Requirements and Mechanism
The enzymatic synthesis requires specific cofactors including nicotinamide adenine dinucleotide (NAD⁺) and divalent metal ions (Zn²⁺ or Co²⁺) [7] [8]. The NAD⁺ cofactor undergoes transient reduction during the reaction, while the metal ions are essential for catalytic activity. The enzyme demonstrates remarkable stereoselectivity, producing exclusively the (2S,3S,4S,5R)-stereoisomer [9].
Streptomyces hygroscopicus ValA System
The ValA enzyme from Streptomyces hygroscopicus subsp. jinggangensis represents a well-characterized 2-epi-5-epi-valiolone synthase system [9]. Crystal structure analysis at 2.1 Å resolution revealed the enzyme adopts a fold similar to dehydroquinate synthase, with active site organization that includes two previously unrecognized interactions between NAD⁺ and conserved aspartate residues [9]. The enzyme shows specificity for the α-pyranose anomer of sedoheptulose 7-phosphate, with product stereochemistry determined by selective substrate binding rather than catalytic events [9].
Coupled Enzymatic Systems
A highly efficient coupled enzymatic approach utilizes transketolase in combination with 2-epi-5-epi-valiolone synthase [10]. This system employs ribose 5-phosphate and hydroxypyruvate as initial substrates, with transketolase generating sedoheptulose 7-phosphate in situ, which is subsequently cyclized by the synthase. The coupled reaction requires additional cofactors including thiamine pyrophosphate and magnesium ions [10].
Alternative Enzymatic Transformations
Several related enzymes demonstrate the versatility of enzymatic approaches to 2-epi-5-epi-valiolone and its derivatives. Gadusol synthase from vertebrates catalyzes the conversion of 2-epi-5-epi-valiolone to demethylgadusol using NAD⁺ as cofactor [11]. The enzyme 2-epi-5-epi-valiolone epimerase (ValD) from Streptomyces hygroscopicus catalyzes the epimerization of 2-epi-5-epi-valiolone to 5-epi-valiolone, requiring divalent metal ions and operating through a Vicinal Oxygen Chelate mechanism [10] [12].
Expression and Purification Systems
Heterologous expression systems in Escherichia coli have proven successful for producing active 2-epi-5-epi-valiolone synthases [13] [9]. The recombinant enzymes are typically purified using histidine-tag affinity chromatography, yielding soluble, active proteins suitable for biochemical characterization and synthetic applications [13] [9].
Deuterium Labeling for Mechanistic Studies
Deuterium incorporation has proven invaluable for elucidating the biosynthetic mechanisms involving 2-epi-5-epi-valiolone. Stereospecific deuteration at the C-6 position has been achieved through reductive desulfurization of tetrabenzyl-6,6-bis(methylthio)-5-epi-valiolone using zinc, nickel chloride, and deuterated ammonium chloride in deuterium oxide [14] [15]. This approach enables the preparation of both 6α- and 6β-monodeuterated derivatives, which have been crucial for determining the stereochemical course of subsequent enzymatic reactions [14] [15].
Mechanistic Insights from Deuterated Analogues
The synthesis and application of stereospecifically deuterated 2-epi-5-epi-valiolone derivatives have provided critical insights into validamycin biosynthesis. Incorporation experiments using deuterated precursors in Streptomyces hygroscopicus var. limoneus revealed that the dehydration of 5-epi-valiolone to valienone occurs through syn elimination of water [14] [15]. The deuterium labeling studies demonstrated that (6S)-5-epi-[6-²H₁]valiolone was efficiently incorporated into validamycin, while the 6R isomer showed no incorporation [16].
Carbon-13 and Tritium Labeling Studies
Extensive biosynthetic studies have employed ³H-, ²H-, and ¹³C-labeled cyclitols synthesized from D-glucose or D-mannose starting materials [17] [18]. These isotopically labeled compounds have been instrumental in mapping the biosynthetic pathways leading to acarbose and validamycin. The feeding experiments demonstrated that 2-epi-5-epi-valiolone is specifically incorporated into both the valienamine moiety of acarbose and the cyclitol components of validamycin [17] [18].
Time-Course NMR Studies
Nuclear magnetic resonance spectroscopy has been employed to monitor the enzymatic conversion of 2-epi-5-epi-valiolone in real-time. Time-course ¹H NMR experiments revealed the progressive conversion of 2-epi-5-epi-valiolone to 5-epi-valiolone, with characteristic changes in proton signal intensities and the replacement of the H-2 signal with deuterium, confirming epimerization at the C-2 position [10].
Isotopic Labeling for Pathway Validation
The incorporation of isotopically labeled 2-epi-5-epi-valiolone into natural product biosynthetic pathways has validated its role as a key biosynthetic intermediate. Studies using ²H- and ¹³C-labeled derivatives demonstrated significant incorporation levels: 12% for 2-epi-5-epi-valiolone, 19% for 5-epi-valiolone, and 30% for valienone in validamycin biosynthesis [13]. These incorporation studies have confirmed the biosynthetic sequence and the stereochemical requirements for pathway progression.
Deuterated Analogue Synthesis
The preparation of deuterated 2-epi-5-epi-valiolone analogues has been achieved through several complementary approaches. The key methodology involves reductive desulfurization of appropriately substituted precursors using deuterated reagents [14] [15]. The synthesis of 2-epi-5-epi-[6-²H₂]valiolone and stereospecifically monodeuterated derivatives requires careful control of reaction conditions, including the use of zinc, nickel chloride, deuterated ammonium chloride, and deuterium oxide in tetrahydrofuran [14] [15].
Mechanistic Studies of Deuteration Reactions
Extensive investigations have been conducted to understand the mechanism of reductive desulfurization crucial for deuterated analogue preparation. Various combinations of protio- and deutero-reagents and solvents have been systematically studied to optimize the stereoselectivity and efficiency of deuterium incorporation [14] [15]. These mechanistic studies have established protocols for the reliable preparation of stereospecifically labeled compounds essential for biosynthetic investigations.
Fluorinated Analogue Development
While fluorinated analogues of 2-epi-5-epi-valiolone have not been extensively reported in the literature, related research on carba-glucosamine derivatives provides insights into potential synthetic approaches [19]. The synthesis of fluorinated cyclitol analogues typically involves the treatment of ketone precursors with diethylaminosulfur trifluoride (DAST), though tertiary α-position ketones present significant challenges including rearrangement and elimination side reactions [19].
Phosphorylated Derivatives
The natural phosphorylated derivative, 2-epi-5-epi-valiolone 7-phosphate, represents an important biosynthetic intermediate formed through ATP-dependent kinase phosphorylation [13] [20]. This compound, with molecular formula C₇H₁₃O₉P and molecular weight 270.13 g/mol as the dianion, serves as a substrate for subsequent enzymatic transformations in acarbose biosynthesis [20] [21]. The phosphorylated form demonstrates the biological significance of derivatization at the C-7 position.
Epimeric Derivatives
The preparation of epimeric forms of 2-epi-5-epi-valiolone, particularly 5-epi-valiolone and 2-epi-valiolone, has been achieved through both chemical and enzymatic approaches [10] [22]. The enzymatic epimerization catalyzed by ValD represents a stereoselective method for converting 2-epi-5-epi-valiolone to 5-epi-valiolone, operating through a metal-dependent mechanism involving deprotonation and re-protonation to invert the C-2 stereochemistry [10].
Protected Derivatives for Synthetic Applications
Tetrabenzyl-protected derivatives of 2-epi-5-epi-valiolone serve as crucial synthetic intermediates for further chemical modifications. These protected forms facilitate selective transformations while preserving the integrity of the cyclitol core structure. The benzyl protecting groups can be selectively removed under appropriate conditions to reveal the free hydroxyl groups for subsequent derivatization reactions.